

TP0586532: A Comprehensive Technical Overview of its Antibacterial Spectrum and Mechanism of Action

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Compound of Interest

Compound Name: TP0586532

Cat. No.: B10828056

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Introduction

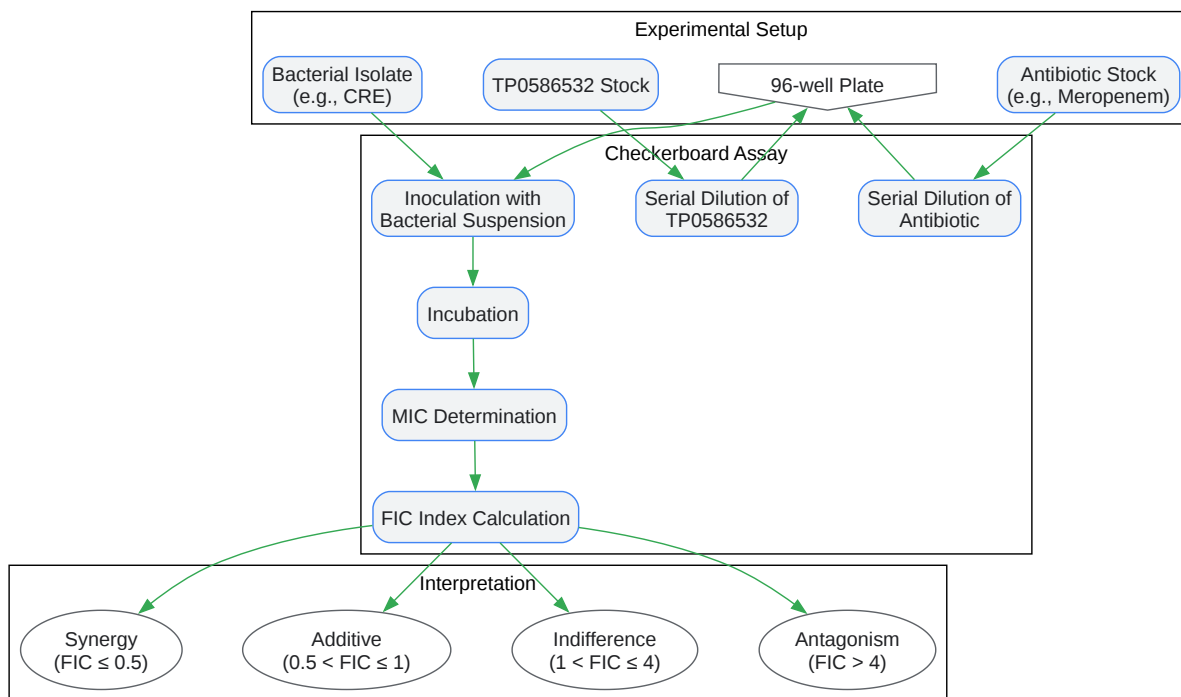
TP0586532 is a novel, non-hydroxamate inhibitor of UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), a crucial enzyme in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria.[1][2] This document provides an in-depth technical guide on the spectrum of activity, mechanism of action, and experimental evaluation of **TP0586532**. The emergence of multidrug-resistant Gram-negative pathogens, particularly carbapenem-resistant Enterobacteriaceae (CRE), poses a significant global health threat, making novel therapeutic agents like **TP0586532** a critical area of research.[3] Unlike many LpxC inhibitors that contain a hydroxamate moiety associated with potential off-target effects and cardiovascular toxicity, **TP0586532**'s distinct chemical structure offers a promising safety profile.[3][4]

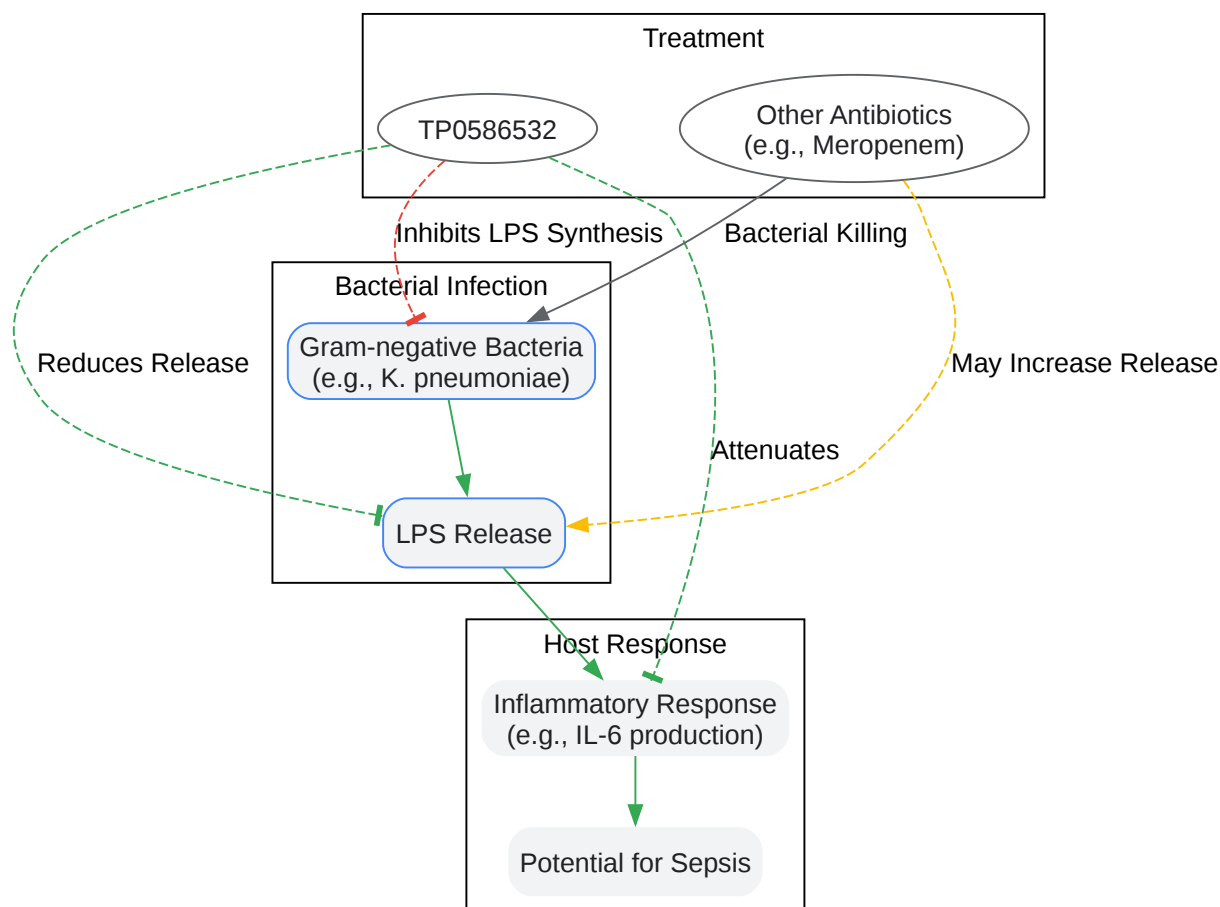
Mechanism of Action

TP0586532 exerts its antibacterial effect by selectively inhibiting LpxC, a zinc metalloenzyme that catalyzes the second and committed step in the lipid A biosynthetic pathway. Lipid A is the hydrophobic anchor of LPS and is essential for the integrity of the outer membrane of most Gram-negative bacteria. By inhibiting LpxC, **TP0586532** disrupts the synthesis of LPS, leading to the accumulation of toxic intermediates and ultimately, bacterial cell death.[4][5] This

disruption of the outer membrane also increases its permeability, potentially enhancing the activity of other antibiotics.[4][5]







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